molecular formula C10H13ClO3 B13710012 4-[(Chloromethoxy)methyl]-1,2-dimethoxybenzene

4-[(Chloromethoxy)methyl]-1,2-dimethoxybenzene

Cat. No.: B13710012
M. Wt: 216.66 g/mol
InChI Key: UUSLFSBPKDVDJN-UHFFFAOYSA-N
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Description

4-[(Chloromethoxy)methyl]-1,2-dimethoxybenzene is an organic compound with the molecular formula C10H13ClO3 It is a derivative of benzene, characterized by the presence of a chloromethoxy group and two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Chloromethoxy)methyl]-1,2-dimethoxybenzene typically involves the reaction of 1,2-dimethoxybenzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via electrophilic aromatic substitution, where the chloromethyl group is introduced to the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloromethoxy group is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products:

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

4-[(Chloromethoxy)methyl]-1,2-dimethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Chloromethoxy)methyl]-1,2-dimethoxybenzene involves its interaction with nucleophiles and electrophiles. The chloromethoxy group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The methoxy groups can undergo oxidation or reduction, leading to various functionalized derivatives. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

  • 4-[(Chloromethoxy)methyl]-1,2-dimethylbenzene
  • 1-[(Chloromethoxy)methyl]-4-methoxybenzene
  • 4-(Chloromethyl)-1,2-dimethoxybenzene

Comparison: 4-[(Chloromethoxy)methyl]-1,2-dimethoxybenzene is unique due to the presence of both chloromethoxy and methoxy groups, which provide versatility in chemical reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various synthetic applications. The presence of multiple functional groups allows for diverse chemical transformations, enhancing its utility in organic synthesis and industrial processes.

Properties

Molecular Formula

C10H13ClO3

Molecular Weight

216.66 g/mol

IUPAC Name

4-(chloromethoxymethyl)-1,2-dimethoxybenzene

InChI

InChI=1S/C10H13ClO3/c1-12-9-4-3-8(6-14-7-11)5-10(9)13-2/h3-5H,6-7H2,1-2H3

InChI Key

UUSLFSBPKDVDJN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)COCCl)OC

Origin of Product

United States

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